![molecular formula C21H21F3N2O5 B3038519 5,6-二甲氧基-3-[(2,2,2-三氟乙酰)氨基]-2,3-二氢-1H-茚-1-基 N-(4-甲基苯基)氨基甲酸酯 CAS No. 866131-55-7](/img/structure/B3038519.png)

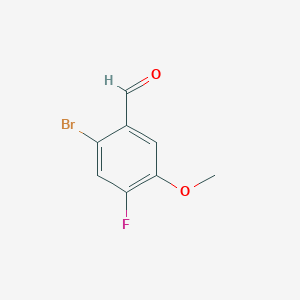

5,6-二甲氧基-3-[(2,2,2-三氟乙酰)氨基]-2,3-二氢-1H-茚-1-基 N-(4-甲基苯基)氨基甲酸酯

描述

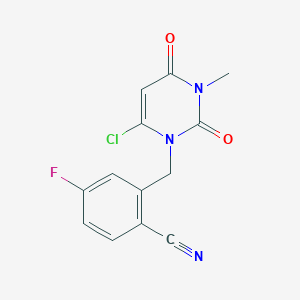

5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate , also known by its chemical abbreviation DMTMM , is an organic triazine derivative. It plays a crucial role in the activation of carboxylic acids, particularly in amide synthesis. Amide coupling, a fundamental reaction in organic chemistry, involves the formation of amide bonds between carboxylic acids and amines. DMTMM serves as a reagent for facilitating this coupling reaction .

Synthesis Analysis

DMTMM is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction yields the quaternary ammonium chloride salt of DMTMM. The synthesis was first reported in 1999 .

Molecular Structure Analysis

The molecular formula of DMTMM is C21H21F3N2O5 , with a molar mass of approximately 438.4 g/mol . Its chemical structure consists of a triazine ring, dimethoxy groups, a trifluoroacetyl moiety, and a carbamate functional group. The chloride form of DMTMM is commonly used, although the tetrafluoroborate salt is also commercially available .

Chemical Reactions Analysis

- Amide Synthesis : DMTMM efficiently facilitates the formation of amide bonds between carboxylic acids and amines. It is preferred over other coupling agents in specific cases, such as sterically hindered amines and ligation of polysaccharides like hyaluronic acid .

- Ester Formation : Besides amides, DMTMM can also be employed to synthesize esters from corresponding alcohols and carboxylic acids .

- Anhydride Synthesis : DMTMM has applications in anhydride synthesis, following a similar mechanism involving activation of the starting carboxylic acid followed by nucleophilic attack .

科学研究应用

抗菌应用

已经合成了与感兴趣的化学结构相关的 5,6-二甲氧基-1-茚满酮的新型衍生物,并展示了有希望的抗菌活性。这些化合物是通过席夫碱形成和环化过程开发的,显示出作为抗菌剂的巨大潜力 (帕特尔、巴特、巴特和乔希,2018)。

抗氧化和抗高血糖特性

已经合成了含有吡唑和茚满酮环的衍生物,其结构与目标化合物相关,并评估了它们的抗氧化和抗高血糖活性。其中一些化合物表现出显着的 DPPH 自由基清除活性,并在体内表现出相当的抗高血糖作用,突出了它们在管理氧化应激和糖尿病方面的潜力 (肯查帕、博德克、钱德拉谢卡尔、辛德和皮坦巴尔,2017)。

针对阿尔茨海默病的胆碱酯酶抑制

一项关于含有茚满酮和氨基甲酸酯部分的化合物的研究,类似于感兴趣的核心结构,显示出对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的显着抑制活性,这些酶参与阿尔茨海默病。一种化合物尤其表现出有效的抑制作用,还表现出 β-淀粉样蛋白自聚集抑制作用,表明其作为阿尔茨海默病管理多功能剂的潜力 (沙赫里瓦尔-加加里、哈姆扎-米维赫鲁德、赫马蒂、沙赫巴齐·莫贾拉德、诺塔什、图伊吕·屈屈克克林奇、阿亚兹格克和达斯特马尔奇,2021)。

作用机制

The mechanism of DMTMM coupling is akin to other common amide coupling reactions involving activated carboxylic acids. Initially, the carboxylic acid reacts with DMTMM to form an active ester, releasing N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or another nucleophile .

安全和危害

属性

IUPAC Name |

[5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl] N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5/c1-11-4-6-12(7-5-11)25-20(28)31-16-10-15(26-19(27)21(22,23)24)13-8-17(29-2)18(30-3)9-14(13)16/h4-9,15-16H,10H2,1-3H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJVQXCEDZBTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC2CC(C3=CC(=C(C=C23)OC)OC)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B3038436.png)

![4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B3038444.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol](/img/structure/B3038446.png)

![4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile](/img/structure/B3038448.png)

![5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038449.png)

![2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B3038451.png)

![(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3038452.png)

![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)